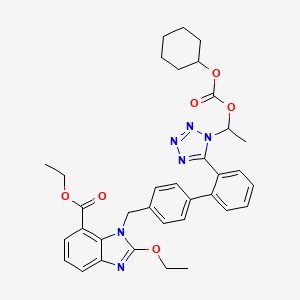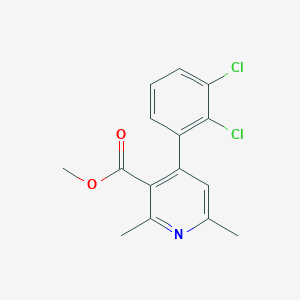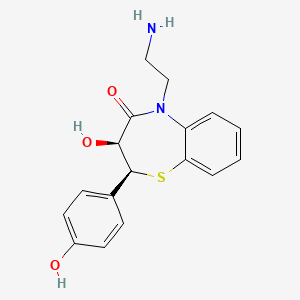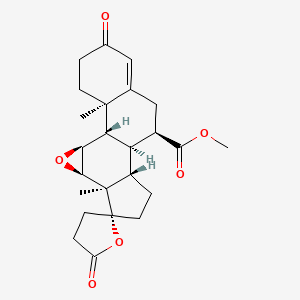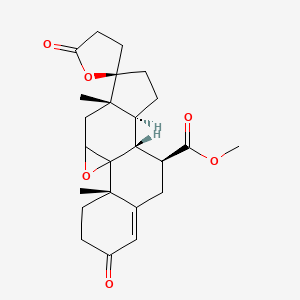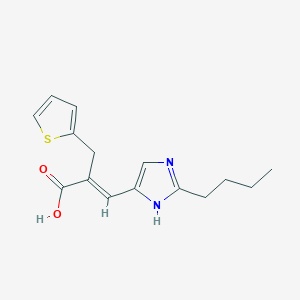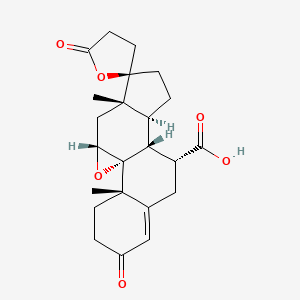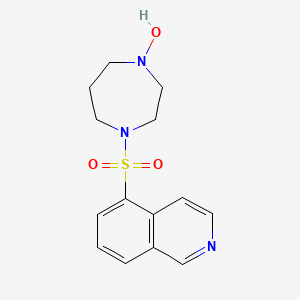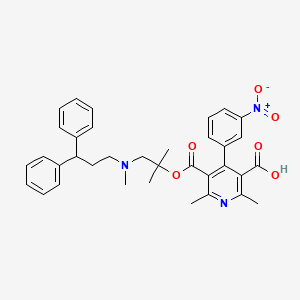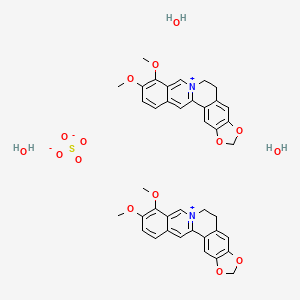
Berberine sulfate trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Berberine Sulfate Hydrate is a plant alkaloid found in multiple plants such as goldenseal, barberry, goldthread, Oregon grape, tree turmeric and phellodendron. It inhibits the growth of multiple parasites and bacteria thus can be used for the treatment of infections.
科学的研究の応用
Osteoclast Differentiation and Osteoporosis
- Berberine sulfate can inhibit osteoclast differentiation, which has implications for treating osteoporosis. It achieves this by affecting the RANKL-induced NF-κB and NFAT pathways without impacting cell viability (Zhou et al., 2015).
Therapeutic Applications
- Berberine possesses various pharmacological properties, including antimicrobial, antiprotozoal, anti-diabetic, anti-cancer, and antidepressant effects. It has been used traditionally in Ayurvedic and Chinese medicine (Vuddanda et al., 2010).
Metabolite Identification
- The identification of urinary metabolites of berberine in both rats and humans helps in understanding its biotransformation and potential metabolic pathways (Qiu et al., 2008).
Immunomodulation and Endotoxemia
- Berberine shows promise in immunomodulation, potentially useful for treating endotoxemia by modulating cytokine secretion and improving survival in endotoxemic mice (Li et al., 2006).
Type 2 Diabetes and Dyslipidemia
- Berberine has been effective in treating type 2 diabetes and dyslipidemia, showing improvement in glucose tolerance and lipid profiles (Zhang et al., 2008).
Fluorescence Applications
- It can be used as a fluorescent marker for internal glycosaminoglycans sulfate in bovine oocytes and sperm cells, indicating its application in reproductive biology (Reyes et al., 2004).
Pharmacological Profile
- Berberine's pharmacological profile includes impacts on metabolic, neurological, and cardiological problems. The review also suggests potential applications in Alzheimer's and Parkinson's diseases (Kumar et al., 2015).
Obesity and Insulin Resistance
- It has shown effectiveness in preventing obesity and insulin resistance, possibly through alterations in the gut microbiota in high-fat diet-fed rats (Zhang et al., 2012).
Spectral Properties
- Berberine's spectral properties have been studied in various microheterogeneous systems, indicating its potential in analytical chemistry (Colina et al., 2013).
Ulcerative Colitis
- It has shown effectiveness in treating ulcerative colitis by modulating the Treg/Th17 balance and the gut microbiota (Cui et al., 2018).
Cardiovascular Effects
- Berberine can improve cardiac function and reduce TNF-α secretion in cardiomyocytes, indicating its potential in treating heart-related conditions (Yang et al., 2006).
Activation of AMPK
- It activates AMP-activated protein kinase (AMPK), providing beneficial metabolic effects in diabetic and insulin-resistant states (Lee et al., 2006).
Central Nervous System Disorders
- Berberine's impact on neurotransmitters and receptors suggests potential applications in treating various neurodegenerative and neuropsychiatric disorders (Kulkarni & Dhir, 2010).
Pharmacoproteomics in Ulcerative Colitis
- Pharmacoproteomics research reveals berberine's potential targets and mechanisms in treating ulcerative colitis (Li et al., 2019).
Interaction with Human Serum Albumin
- The interaction between berberine and human serum albumin (HSA) has been studied, indicating its potential in drug delivery systems (Hu, Liu, & Xiao, 2009).
Efficacy in Dyslipidemia
- A systematic review and meta-analysis show berberine's efficacy and safety in treating dyslipidemias (Ju et al., 2018).
Antimicrobial Effects
- Berberine's effect on Trichomonas vaginalis demonstrates its antimicrobial properties, making it a potential alternative to metronidazole (Soffar et al., 2001).
Therapeutic Patents
- A review of patents indicates berberine's therapeutic potential in cancer, inflammation, infectious diseases, and metabolic disorders (Singh & Mahajan, 2013).
Efficacy in Type 2 Diabetes
- Clinical trials have shown berberine's efficacy in treating type 2 diabetes mellitus, with a focus on its hypoglycemic effect (Yin, Xing, & Ye, 2008).
Effect on Colitis
- Berberine's anti-inflammatory activity has shown potential in treating colitis, particularly in its ability to reduce interleukin-8 production (Zhou & Mineshita, 2000).
特性
CAS番号 |
69352-97-2 |
|---|---|
製品名 |
Berberine sulfate trihydrate |
分子式 |
2C20H18NO4.3H2O.O4S |
分子量 |
822.844 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
N-Cilexetil Candesartan Ethyl Ester
1391054-45-7
Clevidipine Impurity 8
105383-68-4
Unii-J3826B2rsy
192704-82-8



